4-chloro-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopentyl group, and a chlorinated aniline moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the chlorinated aniline. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with 4-chloroaniline using catalysts such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the aniline moiety.
Substitution: The chlorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the aniline ring.
Scientific Research Applications
4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-[1-(2-METHYLPHENYL)ETHYL]ANILINE: Similar structure but lacks the tetrazole ring.
4-CHLORO-N-[1-(2-METHYLPHENYL)PROPYL]ANILINE: Similar structure with a different alkyl chain length.
Uniqueness
The presence of the tetrazole ring in 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE provides unique chemical properties, such as enhanced binding affinity to biological targets and increased stability under various conditions .
Properties
Molecular Formula |
C19H20ClN5 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C19H20ClN5/c1-14-6-2-3-7-17(14)25-18(22-23-24-25)19(12-4-5-13-19)21-16-10-8-15(20)9-11-16/h2-3,6-11,21H,4-5,12-13H2,1H3 |
InChI Key |
CLQJTBXDBLAINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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